4a,8a-Dimethyldecahydronaphthalene

Description

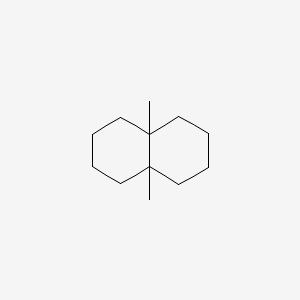

Structure

3D Structure

Properties

CAS No. |

13950-38-4 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

4a,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C12H22/c1-11-7-3-5-9-12(11,2)10-6-4-8-11/h3-10H2,1-2H3 |

InChI Key |

FUUGBGSHEIEQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1(CCCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4a,8a Dimethyldecahydronaphthalene and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 4a,8a-Dimethyldecahydronaphthalene Skeleton

Retrosynthetic analysis of the this compound scaffold typically identifies key disconnections that simplify the target molecule into more readily available starting materials. A primary strategic disconnection involves breaking the bonds formed during an annulation reaction, a common method for constructing fused ring systems. This often leads back to a monocyclic precursor.

A prominent approach involves a Robinson annulation, which combines a ketone and methyl vinyl ketone to form a cyclohexenone ring. For the this compound skeleton, this retrosynthetic path suggests a precursor like 2-methylcyclohexanone. Further disconnection of this precursor can lead to even simpler, acyclic starting materials. The strategic placement of the two methyl groups at the bridgehead carbons (4a and 8a) is a critical challenge addressed by various synthetic designs.

Total Synthesis Approaches to this compound Analogs

The total synthesis of analogs of this compound has been a subject of extensive research, leading to the development of elegant and efficient synthetic routes.

Stereoselective and Diastereoselective Synthesis Pathways

Achieving the correct stereochemistry at the multiple chiral centers of the decahydronaphthalene (B1670005) core is a significant hurdle. Researchers have devised various stereoselective and diastereoselective pathways to control the spatial arrangement of substituents. These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of key reactions. For instance, asymmetric intramolecular aldol (B89426) reactions have been utilized to set the stereochemistry at the ring junction. clockss.org A notable example is the use of proline and its derivatives as organocatalysts in the intramolecular aldol cyclization, which can afford high enantiomeric excess. clockss.orgorgsyn.org The choice of catalyst and reaction conditions can even lead to a remarkable inversion of enantioselectivity, providing access to either enantiomer of a chiral product. clockss.org

Utilization of Key Chiral Building Blocks (e.g., Wieland-Miescher Ketone Derivatives)

A highly effective strategy in the synthesis of this compound analogs involves the use of chiral building blocks, with the Wieland-Miescher ketone and its derivatives being paramount. wikipedia.orgrsc.org This bicyclic diketone already contains the requisite fused six-membered ring system and a methyl group at one of the bridgehead positions. wikipedia.org Its value lies in its versatility as a synthon, providing a solid foundation for the elaboration into more complex structures. wikipedia.orgrsc.org

The original synthesis of the Wieland-Miescher ketone results in a racemic mixture. wikipedia.org However, the development of asymmetric syntheses, most famously the Hajos-Parrish-Eder-Sauer-Wiechert reaction using L-proline as a chiral catalyst, allows for the production of enantiomerically enriched Wieland-Miescher ketone. orgsyn.orgwikipedia.org This enantiomerically pure starting material is crucial for the synthesis of optically active natural products and their analogs. rsc.org The synthesis of various analogs of the Wieland-Miescher ketone itself has also been a focus of research to introduce further diversity into the target molecules. ucl.ac.uk

Synthesis of Functionalized this compound Derivatives

The biological activity of many natural products is often attributed to the presence of specific functional groups. Therefore, the synthesis of functionalized this compound derivatives is of significant interest.

Introduction of Oxygenated Moieties (e.g., hydroxyl, carbonyl groups)

The introduction of oxygen-containing functional groups, such as hydroxyl and carbonyl groups, is a common strategy to modify the properties of the this compound skeleton. These groups can serve as handles for further chemical modifications or can be essential for biological activity.

Synthesis of Halogenated Decahydronaphthalene Derivatives

The introduction of halogen atoms onto the decahydronaphthalene skeleton can be achieved through several synthetic routes. These methods often involve either the direct halogenation of a saturated scaffold or the construction of the bicyclic system using halogenated precursors. The stereochemistry of the decalin ring system, which can exist in cis and trans fused forms, plays a crucial role in directing the stereochemical outcome of these reactions. masterorganicchemistry.com The accessibility of one face of the decalin over the other due to steric hindrance often dictates the approach of the reagents. masterorganicchemistry.com

One common strategy involves the reaction of an unsaturated decalin derivative. For instance, an alkene within the decalin system can be treated with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. masterorganicchemistry.com This epoxide can then be opened by a hydrohalic acid (HX) to introduce a halogen and a hydroxyl group in a trans-diaxial orientation. Another approach involves free-radical halogenation of the alkane framework, though this method typically offers less selectivity unless specific activating groups are present. Additionally, cycloaddition reactions using halogenated building blocks, such as halogenated ketenes, can be employed to construct the bicyclic system with incorporated halogen atoms. acs.orgnih.gov

Table 1: Conceptual Strategies for Halogenation

| Strategy | Reagents | Intermediate/Product Type | Key Feature |

|---|---|---|---|

| Epoxide Ring Opening | 1. m-CPBA 2. HX (e.g., HBr) | Halohydrin | Stereocontrolled introduction of halogen and hydroxyl groups. masterorganicchemistry.com |

| Free Radical Halogenation | X₂ (e.g., Br₂), light/heat | Halogenated Alkane | Substitution of hydrogen with halogen; regioselectivity can be challenging. |

Preparation of Nitrogen-Containing Bicyclic Analogs

Table 2: General Approaches for Nitrogen-Containing Analogs

| Synthetic Approach | Key Reaction Type | Precursor Example | Resulting Structure |

|---|---|---|---|

| Intramolecular Cyclization | Mannich Reaction / Pictet-Spengler | Functionalized Cyclohexanone | Fused Piperidine Ring |

| Reductive Amination | Intramolecular Imine/Enamine Reduction | Amino-ketoalkene | Aza-decalin |

Catalytic Strategies in the Synthesis of this compound Frameworks

Catalysis offers powerful and efficient pathways to construct and modify the this compound skeleton. Both metal-based and organic catalysts are employed to control the stereochemistry and efficiency of key bond-forming reactions.

Metal-Catalyzed Transformations (e.g., Cobalt-Catalyzed Reactions)

Transition metals play a significant role in synthesizing complex cyclic systems. Cobalt catalysis, in particular, has emerged as a versatile tool in organic synthesis due to the metal's ability to exist in multiple oxidation states (Co(I), Co(II), Co(III)), enabling a wide range of transformations. nih.gov Planar cobalt complexes can act as metalloradical catalysts, generate Co(III)-hydride species for hydrofunctionalization reactions, or behave as nucleophilic Co(I) catalysts. nih.gov These properties can be harnessed for C-H functionalization, cyclopropanation, and alkene isomerization, which are all relevant transformations for building or modifying decalin frameworks. nih.gov Palladium is another crucial metal, with π-allylpalladium complexes being key intermediates in the synthesis of cis-decalin derivatives from prochiral substrates. lookchem.com

Table 3: Examples of Metal-Catalyzed Reactions for Decalin Synthesis

| Metal/Catalyst | Reaction Type | Substrates | Product Feature | Reference |

|---|---|---|---|---|

| Cobalt Complexes | Hydrofunctionalization | Alkenes | Carbon radical formation for cyclization | nih.gov |

| Palladium | Intramolecular Cyclization | Prochiral enol acetates | cis-Decalin derivatives | lookchem.com |

| NiMo/Al₂O₃ | Hydrogenation | Naphthalene (B1677914) | cis- and trans-Decalin | nih.gov |

Hydrogenation and Dehydrogenation Methodologies

Hydrogenation of aromatic precursors like dimethylnaphthalenes is a direct and common method for synthesizing the this compound core. This reduction is typically performed using hydrogen gas in the presence of a metal catalyst. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure) determines the efficiency and stereoselectivity of the process. Commonly used catalysts include platinum, palladium, and nickel, often supported on materials like alumina (B75360) (Al₂O₃) or carbon. libretexts.orghacettepe.edu.tr For example, studies on the hydrogenation of naphthalene and methylnaphthalene over sulfided NiMo/Al₂O₃-TiO₂ and Pd/Al₂O₃ catalysts have shown that decalin is the thermodynamically favored product, with tetralin being a key intermediate. nih.govhacettepe.edu.tr The presence of methyl groups can create steric hindrance, affecting the rate and selectivity of hydrogenation compared to unsubstituted naphthalene. researchgate.net

Dehydrogenation, the reverse process, can be used to introduce unsaturation and is a key reaction in catalytic reforming. acs.org For instance, a Cr₂O₃/Al₂O₃ catalyst can be used for the dehydrocyclization of alkylbenzenes to form naphthalenes. acs.org

Table 4: Catalytic Hydrogenation of Naphthalene Derivatives

| Catalyst | Substrate | Key Conditions | Product(s) | Key Finding |

|---|---|---|---|---|

| Pd₅%/Al₂O₃ | Naphthalene | High H₂ pressure | cis- and trans-Decalin | Achieves a high yield of 99.5% decalin. nih.gov |

| Sulfided NiMo/Al₂O₃ | 1-Methylnaphthalene | High temperature | Methyl-decalins | Decalin is the dominant product, with tetralin as an abundant intermediate. hacettepe.edu.tr |

| Ni-Mo Sulfide | Dimethylnaphthalenes | 8 h reaction time | Dimethyl-decalins | Steric hindrance from methyl groups can lower decalin selectivity. researchgate.net |

Organocatalytic Approaches for Related Bicyclic Systems

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has become a powerful strategy for the asymmetric synthesis of complex structures, including decalin frameworks. acs.org A prominent example is the use of proline and its derivatives to catalyze intramolecular aldol reactions, a key step in the Robinson annulation sequence. mdpi.commasterorganicchemistry.com This approach, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, allows for the enantioselective synthesis of the Wieland-Miescher ketone, a vital building block for many decalin-based natural products. acs.orgmdpi.com

More advanced organocatalytic methods involve cascade or domino reactions. For instance, a diphenylprolinol silyl (B83357) ether can mediate a nitro-Michael/Aldol cascade between a γ-nitroketone and an α,β-unsaturated aldehyde to construct highly functionalized decalin skeletons with excellent diastereo- and enantioselectivity. nih.govacs.org These methods provide metal-free alternatives for the stereocontrolled construction of the bicyclo[4.4.0]decane system. rsc.org

Table 5: Organocatalytic Methods for Decalin Framework Synthesis | Organocatalyst | Reaction Type | Reactants | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | L-Proline | Intramolecular Aldol Condensation | Triketone precursor | Enantioselective synthesis of Wieland-Miescher ketone. mdpi.com | | Diphenylprolinol silyl ether | Domino Nitro-Michael/Aldol | γ-nitroketone + α,β-unsaturated aldehyde | Formal [4+2] carbocyclization with high stereoselectivity. acs.orgacs.org | | Cinchona Alkaloid Amine | Robinson Annulation | Chalcone + α-fluoro-β-ketoester | Asymmetric synthesis of fluorinated cyclohexenones. nih.gov | | Prolinamide | Intramolecular Aldol Reaction | 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Asymmetric synthesis of Wieland-Miescher ketone. acs.orgnih.gov |

Reaction Mechanisms and Chemical Transformations of 4a,8a Dimethyldecahydronaphthalene

Mechanistic Investigations of Intramolecular Cyclization Reactions

The formation of the 4a,8a-dimethyldecahydronaphthalene skeleton is a classic example of an intramolecular cyclization reaction, a pivotal process in the biosynthesis of drimane (B1240787) sesquiterpenoids. nih.govlibretexts.orgmasterorganicchemistry.com The biosynthesis is initiated from the linear precursor, farnesyl pyrophosphate (FPP). nih.govlibretexts.org

Enzymes known as drimenol (B159378) synthases (DMSs) catalyze the cyclization of FPP. researchgate.netlibretexts.orgyoutube.com The proposed mechanism involves a protonation-initiated cascade. youtube.com The reaction commences with the protonation of the terminal double bond of FPP, which triggers a series of concerted carbon-carbon bond formations, ultimately leading to the trans-fused bicyclic ring system. libretexts.org This process generates a tertiary carbocation intermediate, which is then quenched. libretexts.org

A key intermediate in this transformation is drimenyl diphosphate (B83284). researchgate.netyoutube.comlibretexts.org Mechanistic studies, including isotopic labeling experiments, have shown that the subsequent hydrolysis of this intermediate to form drimenol proceeds in a stepwise manner, yielding two equivalents of inorganic phosphate. researchgate.netlibretexts.org Notably, the hydroxyl oxygen in the resulting drimenol originates from the pyrophosphate group of FPP, not from a water molecule in the surrounding medium. researchgate.netlibretexts.org

The stereochemistry of the cyclization is tightly controlled by the enzyme's active site, ensuring the formation of the characteristic trans-fused decalin system with the specific stereochemistry at the newly formed chiral centers. gdckulgam.edu.in

Solvolytic Rearrangement Reactions of this compound Derivatives

The rigid framework of this compound derivatives makes them prone to fascinating skeletal rearrangements under solvolytic conditions. A notable example is the solvolytic rearrangement of 1β-tosyloxy-4α,8aβ-dimethyldecalin derivatives. libretexts.org

When subjected to solvolysis, these derivatives can undergo a complex series of bond migrations, leading to the formation of hydroazulenic structures. libretexts.org For instance, the solvolysis of a 1β-tosyloxy derivative has been utilized in the synthesis of (±)-bulnesol, a guaiane-type sesquiterpenoid. libretexts.org The course of these rearrangements is highly dependent on the conformation of the decalin system and the nature of the substituents present.

Mechanisms of Addition and Elimination Reactions within the Decahydronaphthalene (B1670005) System

While the core of this compound is saturated, the introduction of unsaturation or functional groups through addition and elimination reactions is a key strategy for its chemical modification.

Addition Reactions: Electrophilic addition to unsaturated derivatives of this compound, such as those containing a double bond, is a plausible transformation. The mechanism of electrophilic addition, for instance with bromine (Br₂), typically proceeds through a cyclic bromonium ion intermediate. researchgate.netresearchgate.netresearchgate.netdocbrown.info The π-electrons of the double bond attack the electrophile, leading to the formation of this three-membered ring intermediate. researchgate.netresearchgate.net Subsequent nucleophilic attack by the bromide ion (Br⁻) from the opposite face results in the anti-addition product. docbrown.info

Elimination Reactions: Elimination reactions are crucial for introducing double bonds into the decahydronaphthalene framework. A common method is the dehydration of alcohols, which can proceed through either an E1 or E2 mechanism depending on the substrate and reaction conditions. youtube.comlibretexts.orggdckulgam.edu.in For secondary and tertiary alcohols, the reaction often follows an E1 pathway involving the formation of a carbocation intermediate after protonation of the hydroxyl group and loss of water. Subsequent deprotonation from an adjacent carbon yields the alkene.

A specific example is the synthesis of drim-9(11)-en-8α- and -8β-ols from drimenol. This synthesis involves an isomerization and subsequent elimination step to introduce the C9(11) double bond. The dehydration of hindered secondary alcohols within this system can also be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine, which tends to favor an E2 mechanism.

Oxidative and Reductive Transformation Pathways

The functionalization of the this compound skeleton often involves oxidative and reductive transformations to introduce or modify oxygen-containing functional groups.

Oxidative Transformations: The oxidation of alcohol derivatives of this compound is a common strategy. For instance, the oxidation of the primary alcohol drimenol using pyridinium (B92312) chlorochromate (PCC) yields the corresponding aldehyde, drimenal. researchgate.net Similarly, isodrimeninol has been oxidized with PCC to produce a variety of oxygenated drimane derivatives. researchgate.net These oxidations typically proceed via a chromate (B82759) ester intermediate.

Reductive Transformations: The reduction of carbonyl functionalities within the drimane skeleton is equally important. A prominent example is the reduction of the dialdehyde (B1249045) polygodial. Treatment of polygodial with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) leads to the high-yield reduction of both aldehyde groups to the corresponding diol, drimendiol (B1249602). The mechanism of NaBH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent.

Stereochemical Outcomes of Key Reactions

The stereochemistry of the this compound system profoundly influences the outcome of its reactions.

In biosynthesis , the enzymatic cyclization of farnesyl pyrophosphate proceeds with high stereospecificity to establish the trans-fused ring junction and the absolute configuration of the chiral centers. gdckulgam.edu.in

During solvolytic rearrangements , the initial conformation of the decalin ring system plays a crucial role in determining which bonds migrate and the stereochemistry of the resulting products.

In reduction reactions , the stereochemical outcome is often dictated by the accessibility of the carbonyl group to the hydride reagent. For example, the reduction of the two different C9 epimers of drimane dialdehydes, polygodial and isotadeonal, with NaBH₄ leads to the formation of drimendiol and epidrimendiol, respectively, with inverted stereochemistry at the newly formed alcohol centers. This highlights the influence of the existing stereocenters on the facial selectivity of the hydride attack.

In elimination reactions , the stereochemical requirement for an anti-periplanar arrangement of the departing proton and leaving group often dictates the regioselectivity of double bond formation, following Zaitsev's or Hofmann's rule depending on the steric bulk of the base and substrate.

Stereochemical Investigations and Conformational Analysis of 4a,8a Dimethyldecahydronaphthalene

Isomerism in Decahydronaphthalene (B1670005) Skeletons (e.g., cis-trans Isomerism)

The fundamental structure of decahydronaphthalene consists of two fused cyclohexane (B81311) rings. The fusion of these two rings can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings). In cis-decalin, the two bridgehead hydrogens are on the same side of the molecule, while in trans-decalin, they are on opposite sides. slideshare.netdiva-portal.org These two isomers are diastereomers and cannot be interconverted without breaking and reforming covalent bonds.

The introduction of methyl groups at the 4a and 8a positions, replacing the bridgehead hydrogens, gives rise to cis-4a,8a-dimethyldecahydronaphthalene and trans-4a,8a-dimethyldecahydronaphthalene. In the cis isomer, both methyl groups are oriented on the same face of the bicyclic system, while in the trans isomer, they are on opposite faces. Each of these isomers can, in principle, exist as a pair of enantiomers, although the trans isomer possesses a center of inversion in its most stable conformation, rendering it achiral. The cis isomer, lacking such a center of symmetry, is chiral.

| Isomer | Bridgehead Substituent Orientation | Chirality |

| cis-4a,8a-Dimethyldecahydronaphthalene | Same side | Chiral |

| trans-4a,8a-Dimethyldecahydronaphthalene | Opposite sides | Achiral (in stable conformation) |

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of 4a,8a-dimethyldecahydronaphthalene isomers and their derivatives relies on a combination of spectroscopic and synthetic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry. The chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation (axial or equatorial) and their relationship to the methyl groups. For instance, in the rigid trans isomer, distinct signals for axial and equatorial protons are expected. In the more flexible cis isomer, time-averaged signals may be observed if the ring flip is fast on the NMR timescale at room temperature. The observation of through-space interactions in Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the relative proximity of protons and methyl groups, thus establishing the cis or trans nature of the ring fusion. For example, an NOE between the two methyl groups would be a clear indicator of the cis isomer.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides an unambiguous determination of the complete three-dimensional structure, including both the relative and absolute stereochemistry (if a chiral reference is present in the crystal). This technique was used to determine the stereochemistry of various functionalized decahydronaphthalene systems.

Synthesis from Chiral Precursors: The absolute stereochemistry can be established by synthesizing the molecule from a starting material of known absolute configuration. For instance, the total synthesis of derivatives of 4a,8a-dimethyloctahydronaphthalene has been achieved starting from well-defined chiral precursors, thereby fixing the absolute stereochemistry of the final products.

Influence of Methyl Substituents on Ring Conformation and Reactivity

The two methyl groups at the bridgehead 4a and 8a positions have a profound influence on both the conformation and reactivity of the decahydronaphthalene skeleton.

Conformational Influence: As discussed earlier, the steric bulk of the methyl groups plays a crucial role in the relative stability of the cis and trans isomers. The significant steric repulsion between the two methyl groups in the cis isomer makes it considerably less stable than the trans isomer. This large energy difference means that at equilibrium, the trans isomer will be overwhelmingly favored.

In the trans isomer, the rigid, "locked" conformation means that any other substituents on the rings will have fixed axial or equatorial orientations. This has significant implications for their reactivity. In the flexible cis isomer, a substituent can potentially interconvert between axial and equatorial positions via ring flipping, although the energetic barrier for this process would be influenced by the steric interactions involving the methyl groups.

Influence on Reactivity: The presence of the angular methyl groups can sterically hinder the approach of reagents to certain faces of the molecule. For reactions that proceed through a transition state where the geometry of the decalin ring is important, the methyl groups can direct the stereochemical outcome. For example, in reactions involving the formation of a new stereocenter on one of the rings, the methyl groups can block one face of the ring, leading to a preferential attack from the less hindered face. This steric directing effect is a common strategy in stereoselective synthesis.

Furthermore, the electronic nature of the methyl groups (weakly electron-donating) can have a minor influence on the reactivity of nearby functional groups, although this effect is generally secondary to the steric influence in the case of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D NMR, HMBC, HSQC techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed carbon-hydrogen framework of 4a,8a-dimethyldecahydronaphthalene. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as the determination of the relative stereochemistry of the molecule.

For cis-decalin, the parent structure of this compound, low-temperature ¹³C NMR spectroscopy has been instrumental in studying its ring inversion dynamics. researchgate.net The complete assignment of its spectrum has been confirmed through advanced 2D techniques such as HETCORR and HMQC experiments, which correlate directly bonded carbon and proton atoms. researchgate.net

For this compound, the ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the methylene (B1212753) and methine protons of the decalin rings, as well as the singlets corresponding to the two methyl groups at the bridgehead positions. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would show distinct signals for the quaternary bridgehead carbons (C4a and C8a), the carbons of the methyl groups, and the methylene carbons of the two rings. The chemical shifts of these carbons are influenced by their local electronic environment and steric interactions.

To definitively assign these signals and elucidate the connectivity within the molecule, 2D NMR techniques are indispensable:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of the carbon signals based on the more easily interpreted proton spectrum.

Table 1: Expected NMR Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for methyl protons (singlets), methylene and methine protons (multiplets). |

| ¹³C NMR | Signals for quaternary bridgehead carbons, methyl carbons, and methylene carbons. |

| HSQC | Correlation peaks linking each CH, CH₂, and CH₃ group. |

| HMBC | Long-range correlations from methyl protons to bridgehead and adjacent carbons. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Structure Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures and providing further structural information through analysis of its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the decalin framework, involving the loss of alkyl fragments. For related dimethyl-decahydronaphthalene isomers, the molecular weight is 166.30 g/mol . whiterose.ac.uk The fragmentation of the decalin ring system would lead to a series of daughter ions that can help in distinguishing between different isomers.

GC-MS analysis of related compounds, such as various isomers of decahydro-dimethyl-naphthalene, shows characteristic retention times and mass spectra that allow for their identification. whiterose.ac.uk For example, the NIST Mass Spectrometry Data Center contains entries for various decalin derivatives, providing reference spectra for comparison. whiterose.ac.uk

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Data |

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

| GC-MS | A specific retention time and a mass spectrum that can be compared to library data for identification. |

| High-Resolution MS | Provides the exact mass, allowing for the determination of the elemental formula. |

X-ray Crystallography for Precise Molecular Architecture and Stereochemical Assignment

X-ray crystallography provides the most definitive and precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable single crystal can be obtained. For this compound, an X-ray crystal structure would unambiguously confirm the cis or trans fusion of the decalin rings and the precise spatial arrangement of the two methyl groups at the bridgehead positions.

While a specific crystal structure for this compound is not found in the provided search results, the technique has been applied to more complex decalin-containing natural products to determine their stereochemistry. whiterose.ac.uk Such an analysis would provide incontrovertible proof of the molecule's conformation in the solid state. The data obtained would include the precise coordinates of each atom in the unit cell of the crystal.

Table 3: Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the molecular geometry. |

| Torsional Angles | Defines the conformation of the rings and substituents. |

Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. For a saturated hydrocarbon like this compound, the IR and Raman spectra would be dominated by C-H and C-C stretching and bending vibrations.

The key features in the IR spectrum would include:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region. The precise positions and shapes of these bands can sometimes provide information about the conformation of the molecule.

C-H bending vibrations: Found in the 1350-1470 cm⁻¹ region for CH₂ and CH₃ groups.

Raman spectroscopy would provide complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For related decalin isomers, IR spectral data is available in databases and can be used for comparative purposes. whiterose.ac.uk

Table 4: Expected Vibrational Spectroscopy Data for this compound

| Spectroscopic Region | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Asymmetric and symmetric stretching of CH₂ and CH₃ | 2850 - 3000 |

| C-H Bend | Scissoring, wagging, twisting, and rocking of CH₂ and CH₃ | 1350 - 1470 |

| Fingerprint Region | C-C stretching and skeletal vibrations | < 1500 |

Theoretical and Computational Studies of 4a,8a Dimethyldecahydronaphthalene

Quantum Chemical Calculations (ab initio, Density Functional Theory (DFT)) for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and relative stabilities of molecules. Methods like ab initio and Density Functional Theory (DFT) are powerful tools for this purpose. For the decahydronaphthalene (B1670005) system, these calculations can determine the energies of different isomers and conformers, providing insight into their thermodynamic stability.

For instance, DFT calculations have been employed to study the dehydrogenation of trans- and cis-decalin on platinum surfaces, which is crucial for hydrogen storage technologies. researchgate.net These studies often utilize functionals like the optB88-vdW, which accurately accounts for long-range van der Waals forces that are significant in the adsorption of large organic molecules on metal surfaces. researchgate.net While the adsorption energies of trans- and cis-decalin on Pt(111) and Pt(211) surfaces show little difference due to the dominance of vdW forces, the subsequent dehydrogenation pathways are sensitive to the isomer's structure and the catalyst's surface facet. researchgate.net

The relative stability of the cis and trans isomers of decalin itself is a classic example of conformational analysis. The trans isomer is known to be more stable than the cis isomer by approximately 2.7 kcal/mol. slideshare.net This energy difference arises from unfavorable non-bonded interactions and three additional gauche-butane interactions in the cis conformation. slideshare.net Computational methods can precisely calculate these energy differences, which are critical for predicting equilibrium constants.

Systematic computational explorations of chemical spaces for various isomers, such as those for C2H7NO, demonstrate the power of these methods in identifying the most stable structures. nih.gov A similar approach for dimethyldecahydronaphthalenes would involve generating all possible isomers and calculating their energies to identify the global minimum energy structure, which is predicted to be the most abundant under thermodynamic equilibrium. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and intermolecular interactions of flexible molecules like 4a,8a-dimethyldecahydronaphthalene. The decalin ring system can exist in various chair-chair conformations, and the presence of methyl groups adds another layer of complexity.

The conformational analysis of decalin reveals that the trans isomer is conformationally locked, meaning it cannot undergo ring flipping without significant strain. dalalinstitute.comyoutube.com In contrast, the cis isomer is flexible and can interconvert between two chair-chair conformations. dalalinstitute.com MD simulations can model these dynamic processes and provide insights into the energy barriers associated with ring flipping.

MD simulations have been performed on trans- and cis-decalins to understand the influence of partial atomic charges on their liquid-phase properties. ccsenet.orgsemanticscholar.orgresearchgate.net These simulations can elucidate the relationship between Coulombic and van der Waals forces, which govern the packing and interactions of molecules in the condensed phase. ccsenet.orgresearchgate.net By adjusting parameters to match experimental densities, these simulations can provide a detailed picture of the molecular-level structure and dynamics. ccsenet.orgsemanticscholar.orgresearchgate.net

The study of methylated nucleic acids using MD simulations shows how a methyl group can alter the conformational flexibility of a molecule. nih.govaps.org For example, the methylation of adenine (B156593) in an RNA hairpin was found to increase the flexibility of the tetraloop motif. nih.gov Similarly, the two methyl groups in this compound would significantly influence its conformational preferences and dynamics compared to the unsubstituted decalin.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for assigning experimental spectra.

DFT calculations have become a standard tool for predicting NMR spectra. idc-online.comnih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the chemical shifts. This approach is particularly useful for distinguishing between diastereomers, where experimental spectra can be complex. idc-online.com For a molecule like this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its identification and characterization. The predicted spectra of different isomers could be compared with experimental data to confirm the correct structure.

The following table demonstrates the principle of using computed chemical shifts to distinguish between isomers, based on data for methylcyclohexanol isomers.

| Compound | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| cis-2-methylcyclohexanol | Varies for different protons | Values can be computed |

| trans-2-methylcyclohexanol | Varies for different protons | Values can be computed |

| cis-3-methylcyclohexanol | Varies for different protons | Values can be computed |

| trans-3-methylcyclohexanol | Varies for different protons | Values can be computed |

Note: This table is illustrative. Specific values for methylcyclohexanols can be found in specialized literature. The principle would be applied to the isomers of this compound.

Similarly, vibrational frequencies can be computed to predict IR spectra. Anharmonic frequency calculations often provide better agreement with experimental data. nih.gov For new or uncharacterized molecules, predicted IR spectra can guide the analysis of experimental measurements. The NIST Chemistry WebBook provides experimental IR spectra for trans-decalin, which can serve as a benchmark for computational predictions. nist.gov

Computational Analysis of Reaction Pathways and Transition States

Computational methods are powerful for investigating reaction mechanisms by mapping out potential energy surfaces and locating transition states. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of chemical reactivity.

For the decalin system, the oxidation of trans-decalin has been studied to understand its mechanism. cdnsciencepub.com Computational analysis of such a reaction would involve identifying the elementary steps, calculating the structures and energies of reactants, intermediates, transition states, and products. This would reveal the most favorable reaction pathway.

DFT calculations on the dehydrogenation of decalin on platinum surfaces have identified the elementary steps and their associated energy barriers. researchgate.net Such studies can reveal how the catalyst and the reactant's structure influence the reaction mechanism. For instance, the energy barrier for the desorption of the naphthalene (B1677914) product was found to be significantly higher than the individual dehydrogenation steps. researchgate.net

A computational study on the DMAP-catalyzed acetylation of alcohols provides a good example of how reaction pathways can be elucidated. The study identified the energetically most favorable pathway and calculated the reaction barriers for competing mechanisms. nist.gov A similar approach could be applied to study the reactions of this compound, such as its functionalization or degradation pathways.

The following table illustrates the type of data that can be obtained from computational analysis of reaction pathways, using a hypothetical reaction of a decalin derivative.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Hydrogen abstraction | Decalin + OH radical | [Decalin...H...OH]‡ | Decalyl radical + H₂O | Calculated Value | Calculated Value |

| Oxygen addition | Decalyl radical + O₂ | [Decalyl...O-O]‡ | Decalylperoxy radical | Calculated Value | Calculated Value |

Note: This table is a hypothetical representation of data from a computational reaction mechanism study.

Natural Occurrence and Biosynthetic Considerations of 4a,8a Dimethyldecahydronaphthalene Analogs

Isolation and Characterization from Microbial Sources (e.g., Streptomyces albolongus, marine actinomycetes, Penicillium species)

Microorganisms, particularly actinomycetes and fungi, are prolific producers of a vast array of secondary metabolites, including a significant number of sesquiterpenoids. While the direct isolation of 4a,8a-dimethyldecahydronaphthalene from Streptomyces albolongus is not prominently documented, the genus Streptomyces is well-known for producing structurally related compounds. The most notable of these is geosmin (B144297), a volatile C12-terpenoid responsible for the characteristic earthy smell of soil. nih.govnih.gov Geosmin, systematically named (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol, possesses the core decahydronaphthalene (B1670005) skeleton. acs.orgresearchgate.net Its biosynthesis has been extensively studied in species like Streptomyces coelicolor and Streptomyces avermitilis. nih.govnih.gov

Marine actinomycetes have also emerged as a promising source of novel sesquiterpenoids. Research into these microorganisms has led to the discovery of diverse chemical structures, driven by the unique and competitive marine environment. While specific isolations of this compound analogs are continually being explored, the known capacity of actinomycetes to produce a wide range of terpenoids suggests their potential as a source. nih.gov For instance, studies on Streptomyces species isolated from marine sediments have yielded various sesquiterpenoids, highlighting the biosynthetic versatility of this genus. nih.gov

The fungal genus Penicillium is another rich source of sesquiterpenoids. Various species have been found to produce compounds with diverse skeletons, including drimane (B1240787), eudesmane (B1671778), and bergamotane types. nih.govnih.govencyclopedia.pub For example, Penicillium sp. J-54, an endophytic fungus from a mangrove plant, was found to produce new eudesmane-type sesquiterpenoids. researchgate.net Eudesmanes share a decahydronaphthalene core with this compound. Furthermore, Penicillium roqueforti, famous for its role in cheese production, synthesizes the sesquiterpenoid aristolochene, a precursor to PR toxin. wikipedia.org The isolation of such a wide variety of sesquiterpenoids from Penicillium underscores the potential for finding further analogs of this compound within this genus.

Table 1: Examples of Sesquiterpenoids from Microbial Sources

| Compound | Source Organism | Skeleton Type | Reference |

|---|---|---|---|

| Geosmin | Streptomyces coelicolor | Degraded Sesquiterpenoid (Decalin) | nih.govnih.gov |

| Albaflavenone | Streptomyces species | Sesquiterpene ketone | nih.gov |

| Caryolane-1,14-diol | Streptomyces fulvorobeus | Caryolane | nih.gov |

| Drimane sesquiterpenoids | Penicillium sp. | Drimane | nih.gov |

| Penicieudesmols | Penicillium sp. J-54 | Eudesmane | researchgate.net |

Identification in Plant Extracts and Other Natural Products (e.g., essential oils)

The this compound framework is a common feature in many plant-derived sesquiterpenoids, particularly those belonging to the eudesmane class. The Asteraceae (Compositae) family is a particularly rich source of eudesmane-type sesquiterpenoids. nih.gov These compounds are often major constituents of essential oils and have been isolated from various genera within this family. nih.gov For example, new eudesmane-type sesquiterpene glycosides have been identified in the leaves of Aster koraiensis. mdpi.com

While not a direct plant product, the earthy aroma and flavor of some vegetables, like red beets, is attributed to the presence of geosmin, which is of microbial origin but can accumulate in plant tissues. acs.org This illustrates how microbial metabolites can be found within plant matrices.

The investigation of soft corals has also revealed the presence of eudesmane sesquiterpenoids. For instance, a new eudesmane derivative, cespilamide F, was isolated from the Formosan soft coral Cespitularia sp. mdpi.com This highlights the broad distribution of these structural motifs across different natural sources.

Structural Relationship to Sesquiterpenoids and Other Terpenoid Classes (e.g., Eudesmane-type skeletons, geosmin)

The this compound structure is a classic example of a bicyclic sesquiterpenoid skeleton. Sesquiterpenoids are a class of C15 terpenoids derived from the precursor farnesyl pyrophosphate (FPP). nih.gov The structural diversity within this class arises from the various ways in which the linear FPP molecule can be cyclized by enzymes called sesquiterpene synthases.

The eudesmane skeleton is one of the most common bicyclic sesquiterpenoid frameworks and is structurally defined by a decahydronaphthalene ring system with a methyl group at C-4 and an isopropyl group at C-7. nih.gov While this compound itself has methyl groups at C-4a and C-8a, the fundamental bicyclic core is shared with eudesmanes. The stereochemistry at the ring junctions and the positions and orientations of substituents lead to a vast number of eudesmane derivatives found in nature. nih.govnih.gov

Geosmin, with its (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol structure, is considered a degraded sesquiterpenoid. nih.govacs.org It is derived from a C15 precursor through a cyclization and subsequent fragmentation/rearrangement process, resulting in the loss of three carbon atoms. nih.govacs.org Despite this degradation, it retains the core this compound-like skeleton, making it a key natural analog. Its biosynthesis provides a direct link between the C15 sesquiterpenoid world and the C12 dimethyl-decalin structure. nih.govacs.org

The structural relationship extends to other sesquiterpenoid classes that share a decalin (decahydronaphthalene) core, such as cadinanes and drimanes, which differ in the substitution pattern and stereochemistry of the bicyclic system. nih.govresearchgate.netresearchgate.net

Table 2: Structural Comparison of Related Sesquiterpenoids

| Compound Class/Name | Core Skeleton | Key Structural Features | Reference |

|---|---|---|---|

| This compound | Decahydronaphthalene | Methyl groups at C-4a and C-8a | - |

| Eudesmane Sesquiterpenoids | Decahydronaphthalene | Methyl at C-4, isopropyl at C-7 | nih.govnih.gov |

| Geosmin | Decahydronaphthalene (degraded) | Methyl groups at C-4 and C-8a, hydroxyl at C-4a | acs.orgresearchgate.net |

Proposed Biosynthetic Pathways Leading to this compound Derivatives

The biosynthesis of sesquiterpenoids, including those with a this compound core, begins with the cyclization of the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). nih.gov This process is catalyzed by a diverse family of enzymes known as terpene synthases or cyclases.

The proposed biosynthetic pathway to eudesmane-type sesquiterpenoids involves the initial ionization of FPP to form a farnesyl carbocation. nih.gov This is followed by a 1,10-cyclization to generate a germacrenyl cation intermediate. Subsequent protonation-initiated cyclization of the germacrene intermediate leads to the formation of the bicyclic eudesmyl cation. This cation can then undergo various deprotonations, hydroxylations, and other enzymatic modifications to yield the vast array of naturally occurring eudesmane derivatives. nih.gov

The biosynthesis of geosmin in Streptomyces coelicolor offers a well-studied example of a pathway leading to a decalin-based structure. It is catalyzed by a remarkable bifunctional enzyme, germacradienol (B1257783)/geosmin synthase. nih.govacs.org The N-terminal domain of this enzyme catalyzes the cyclization of FPP to the intermediate germacradienol. nih.gov The C-terminal domain then catalyzes a subsequent fragmentation and rearrangement of germacradienol to produce geosmin. nih.govacs.org This reaction involves the cleavage of a carbon-carbon bond, resulting in the loss of an isopropyl group as acetone, thus forming the C12 geosmin molecule. nih.gov The pathway can also produce minor byproducts such as germacrene D and 8,10-dimethyl-1-octalin. nih.gov

Environmental Fate and Degradation Pathways of Decahydronaphthalene Compounds

Persistence and Degradation Mechanisms in Aquatic and Terrestrial Environments

Decahydronaphthalene (B1670005) compounds are known to be persistent in certain environmental settings. taylorfrancis.com Their low water solubility and tendency to adsorb to organic matter contribute to their longevity in soil and sediment. nih.gov

In aquatic environments, the persistence of decahydronaphthalene is influenced by factors such as the presence of acclimated microbial populations. nih.gov While some studies have shown limited to no degradation in marine water and sediment samples from both pristine and oil-contaminated areas, others suggest that biodegradation can occur in aquatic systems where microorganisms have adapted to the presence of hydrocarbons. taylorfrancis.comnih.gov

In terrestrial environments, the strong adsorption of decahydronaphthalene to soil particles, indicated by a high organic carbon-water (B12546825) partition coefficient (Koc), reduces its mobility and can slow down degradation processes. nih.gov Volatilization can be a significant removal mechanism from moist soil surfaces; however, the strong adsorption to soil can also lessen the rate of this process. nih.gov

Table 1: Environmental Fate Properties of Decahydronaphthalene

| Property | Value/Observation | Environmental Implication | Source(s) |

|---|---|---|---|

| Biodegradation in Aquatic Systems | Limited degradation in marine water and sediment. | Potential for persistence in marine environments. | taylorfrancis.com |

| Biodegradable in acclimated aquatic systems. | Degradation is possible where microbial populations have adapted. | taylorfrancis.comnih.gov | |

| Soil Adsorption (Koc) | Estimated at 4,600 | Slight to no mobility in soil; reduced bioavailability for degradation. | nih.gov |

| Volatilization from Soil | Expected to be an important fate process from moist soil. | Can be removed from the terrestrial environment to the atmosphere. | nih.gov |

| Volatilization from Water | Expected to be an important fate process. | Can be removed from the aquatic environment to the atmosphere. | nih.gov |

| Bioconcentration Factor (BCF) | 839-2,380 (cis-isomer), 1,170-3,050 (trans-isomer) | Very high potential for accumulation in aquatic organisms. | nih.gov |

Biotransformation Pathways and Microbial Degradation Studies

The microbial degradation of decahydronaphthalene is a key process in its environmental breakdown, particularly in environments with a history of hydrocarbon contamination. nih.govfrontiersin.org Aerobic biotransformation has been observed, with certain bacterial strains capable of utilizing these compounds as a carbon source. sigmaaldrich.com

Studies on related polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) have identified specific enzymatic pathways involved in their degradation. frontiersin.org Aerobic microorganisms employ oxygenase enzymes to hydroxylate the aromatic ring, initiating the breakdown process. frontiersin.org For instance, Rhodococcus species have been shown to be capable of the aerobic biotransformation of decalin (decahydronaphthalene). sigmaaldrich.com

In anaerobic environments, such as in some soil-water systems, the degradation of similar compounds has been observed under denitrification conditions, where nitrate (B79036) is used as an electron acceptor. nih.gov However, the presence of more easily degradable organic carbon can inhibit the breakdown of these more complex hydrocarbons. nih.gov The initial steps in the degradation of decahydronaphthalene by microbes often involve the introduction of oxygen to form hydroxylated intermediates.

Abiotic Degradation Processes (e.g., photolysis, hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, are generally not considered significant for the environmental breakdown of decahydronaphthalene. taylorfrancis.comnih.gov

Photolysis: Decahydronaphthalene does not absorb UV light at wavelengths above 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.gov Consequently, direct photolysis in the atmosphere or in sunlit surface waters is not an expected degradation pathway. taylorfrancis.comnih.gov In the atmosphere, however, vapor-phase decahydronaphthalene can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours for this reaction. nih.gov

Hydrolysis: These compounds lack functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Therefore, hydrolysis is not considered an important environmental fate process for decahydronaphthalene. taylorfrancis.comnih.gov

Table 2: Abiotic Degradation of Decahydronaphthalene

| Degradation Process | Observation | Environmental Significance | Source(s) |

|---|---|---|---|

| Direct Photolysis | Not expected to occur. | Does not contribute to degradation in water or soil. | taylorfrancis.comnih.gov |

| Atmospheric Photolysis | Degraded by hydroxyl radicals. | Important degradation pathway in the atmosphere. | nih.gov |

| Hydrolysis | Not expected to occur. | Does not contribute to degradation in any environmental compartment. | taylorfrancis.comnih.gov |

Environmental Transport and Distribution Studies

The transport and distribution of 4a,8a-Dimethyldecahydronaphthalene in the environment are largely dictated by its physicochemical properties. As a component of crude oil and a product of combustion, it can be released into the atmosphere, water, and soil. taylorfrancis.com

Once released into the atmosphere, its vapor pressure suggests it will exist primarily in the vapor phase. taylorfrancis.com From there, it can be transported over distances before being deposited back to land or water. In aquatic systems, it is expected to adsorb to suspended solids and sediment due to its high Koc value. nih.gov This adsorption will limit its transport in the water column and lead to its accumulation in sediments.

Volatilization from both water and moist soil surfaces is an important transport mechanism, moving the compound from the terrestrial and aquatic environments into the atmosphere. nih.gov Estimated volatilization half-lives for a model river and a model lake are 3.5 hours and 5 days, respectively, although adsorption to sediment can slow this process. nih.gov The presence of decalin has been noted in ambient air, vehicle exhaust, and wildfire smoke, indicating its potential for widespread, low-level distribution. ca.gov

Industrial Relevance in Specialized Chemical Applications Academic Research Focus

Role as Synthetic Intermediates in Advanced Chemical Manufacturing

The decahydronaphthalene (B1670005) (decalin) core, of which 4a,8a-dimethyldecahydronaphthalene is a substituted example, serves as a foundational structure in organic synthesis. While direct, large-scale industrial applications of this compound as a primary intermediate are not widely documented, the broader decalin framework is pivotal in the synthesis of more complex molecules.

Academic research has demonstrated the total synthesis of various decalin derivatives. For instance, the first total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a degraded sesquiterpene, was achieved starting from the racemic Wieland–Miescher ketone. rsc.org This multi-step synthesis highlights the utility of the decalin structure as a building block for natural products.

Furthermore, the parent compound, decalin, finds use in several industrial contexts, which informs the potential applications of its derivatives. It is employed as a solvent for resins, waxes, and in the paint and coatings industry to enhance liquidity and gloss. schultzchem.com In the realm of advanced materials, decalin is utilized as a solvent in the production of ultra-high molecular weight polyethylene (B3416737) fibers. schultzchem.com Its properties also make it a candidate for hydrogen storage applications in fuel cells. schultzchem.com The synthesis of various chromene-based aroyl hydrazones has also been documented in scientific literature. researchgate.net

Table 1: Synthetic Applications of the Decalin Framework

| Application Area | Specific Use | Reference |

| Natural Product Synthesis | Starting material for degraded sesquiterpenes | rsc.org |

| Industrial Solvents | Solvent for paints, coatings, resins, and waxes | schultzchem.com |

| Advanced Materials | Solvent for ultra-high molecular weight polyethylene fiber production | schultzchem.com |

| Energy | Hydrogen storage for fuel cells | schultzchem.com |

Academic Studies on the Presence of this compound-related Structures as Flavor/Odor Components (e.g., Geosmin (B144297) in food matrices)

A significant body of academic research has focused on a prominent derivative of the this compound structure: Geosmin. Geosmin, formally known as (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol, is a volatile organic compound responsible for the distinct earthy or musty odor often associated with freshly plowed soil and the scent after a first rain (petrichor). schultzchem.comwikipedia.org

Geosmin is notorious for its role as an off-flavor compound in drinking water and various food products, where its presence, even at parts-per-trillion concentrations, can be detected by the human palate and is generally considered undesirable. wikipedia.orgnih.gov Microbial production is the primary source of Geosmin, with soil-dwelling actinomycetes and certain species of cyanobacteria being the main producers. wikipedia.org

Table 2: Documented Presence of Geosmin as an Off-Flavor Component

| Food/Beverage Matrix | Reference |

| Drinking Water | wikipedia.orgnih.gov |

| Fish | wikipedia.org |

| Beans | wikipedia.org |

| Cocoa | wikipedia.org |

| Grape Juice & Wine | wikipedia.org |

Recent studies have delved into the chemosensory mechanisms behind the detection of Geosmin. Research published in 2024 identified and characterized a human odorant receptor for Geosmin, highlighting its conserved function across several mammalian species. merckmillipore.com This research underscores the evolutionary significance of detecting this compound, which can signal the presence of water sources or indicate microbial contamination. wikipedia.orgmerckmillipore.com The biological origins of Geosmin have been traced to the mevalonate (B85504) (MVA) pathway in microorganisms like myxobacteria. nih.gov

Research into Its Occurrence and Characterization in Complex Industrial Mixtures (e.g., essential oils, petroleum fractions)

The this compound skeleton, as part of the broader class of decalin derivatives, has been identified and characterized in various complex industrial mixtures. These occurrences are often the result of chemical transformations under industrial processing conditions.

One area of research has been the thermochemical processing of sewage sludge. Studies have shown that naphthalene (B1677914) present in the sludge can be transformed into decalin and its derivatives during processes like pyrolysis and torrefaction. mdpi.com The identification of these compounds in the resulting biochar is significant for evaluating its potential environmental impact and reuse. mdpi.com Specifically, headspace solid-phase microextraction combined with gas chromatography and mass spectrometry (HS-SPME-GC-MS) has been used to identify decalin and its derivatives, such as 1-methyldecalin and trans-2-methyldecaline, in the volatile organic compounds emitted from these processes. mdpi.com

In the context of petroleum processing, decalin has been used as a model compound. For instance, in kinetic modeling of heavy oil aquathermolysis, decalin has been employed as a hydrogen donor. acs.org This indicates the relevance of such saturated bicyclic structures in the complex chemical environment of crude oil and its fractions, particularly under catalytic upgrading conditions. The SARA (saturates, aromatics, resins, and asphaltenes) fractionation method is often used to characterize heavy oil, and while specific methylated decalins are not always individually quantified, they fall within the saturated hydrocarbon fraction. acs.org

Furthermore, certain decalin derivatives have been isolated from microbial sources with potential industrial applications. A novel derivative, trans-1-oxo-2,4-diacetylaminodecalin, was isolated from Streptomyces chrestomyceticus and showed specific anti-Candida activity, suggesting a potential for development in antifungal applications. nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Strategies for Complex 4a,8a-Dimethyldecahydronaphthalene Architectures

The construction of the this compound framework, particularly with precise stereochemical control, remains a significant challenge in organic synthesis. Future research will undoubtedly focus on creating more efficient and elegant synthetic routes to access not only the basic scaffold but also its more complex, functionalized derivatives.

One promising area is the development of novel cascade reactions. These reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient means to build molecular complexity. For instance, researchers are exploring unusual cascade sequences to form the trans-fused decalin system, a common feature in many bioactive natural products. rsc.org The total synthesis of a degraded sesquiterpene, (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyloctahydronaphthalene-1,4a(2H)-diol, isolated from Streptomyces albolongus, has been achieved through multiple approaches starting from the well-known Wieland-Miescher ketone, showcasing the utility of established starting materials in accessing complex targets. nih.gov

Furthermore, the application of modern synthetic methodologies, such as asymmetric catalysis and organocatalysis, will be crucial. The enantioselective synthesis of spirocarbocycles based on the trans-decalin framework has been achieved via Norrish–Yang photocyclization, demonstrating the power of photochemical methods in constructing intricate architectures. nih.gov The development of new catalytic systems that can control the stereochemistry at the quaternary centers (4a and 8a) is a particularly important goal.

Future synthetic strategies are also likely to draw inspiration from biosynthetic pathways, a concept known as biomimetic synthesis. By mimicking the way nature constructs these molecules, chemists can devise more efficient and environmentally benign synthetic routes.

Exploration of Unprecedented Reactivity and Catalytic Transformations

The rigid, three-dimensional structure of the this compound scaffold imparts unique reactivity that is yet to be fully explored. Understanding and harnessing this reactivity will open doors to new chemical transformations and the synthesis of novel derivatives with potentially interesting biological activities.

A key area of future research will be the selective functionalization of C-H bonds. The development of catalysts that can selectively activate and functionalize the various C-H bonds within the decalin framework would provide a powerful tool for late-stage modification of complex molecules. This would allow for the rapid generation of analogues for structure-activity relationship studies.

Moreover, the decalin skeleton can serve as a chiral scaffold for asymmetric catalysis. By attaching catalytic moieties to the rigid framework, it may be possible to create new catalysts that can induce high levels of stereoselectivity in a variety of chemical reactions. The conformational rigidity of the trans-decalin system, which is "conformationally locked," makes it an attractive platform for the design of such catalysts.

The exploration of reactions that proceed via unusual mechanisms is also a promising avenue. For example, the Baddeley reaction of decalin, which can be considered an aliphatic Friedel–Crafts reaction, highlights the potential for discovering new reactivity patterns in this system.

Synergistic Integration of Computational Predictions and Experimental Verification

The synergy between computational chemistry and experimental work is revolutionizing the field of organic chemistry, and the study of this compound is no exception. illinois.edu Density functional theory (DFT) calculations and other computational methods are becoming increasingly powerful tools for predicting the structures, properties, and reactivity of molecules. nih.gov

In the context of synthesis, computational models can be used to predict the feasibility and stereochemical outcome of reactions, thereby guiding the design of more efficient synthetic routes. illinois.edu For instance, DFT calculations have been used to understand the diastereoselectivity of the Norrish-Yang photocyclization in the synthesis of trans-decalin-based spirocarbocycles. nih.gov

For understanding reactivity, computational studies can elucidate complex reaction mechanisms, identify key transition states, and explain unexpected outcomes. This knowledge can then be used to optimize reaction conditions and develop new catalytic systems.

Furthermore, computational methods are invaluable in the structural elucidation of new natural products. By predicting spectroscopic data, such as NMR chemical shifts, for proposed structures, researchers can more confidently assign the correct structure to a newly isolated compound. This is particularly important for complex molecules with multiple stereocenters, such as those containing the this compound core. The combination of high-speed transition state searching methods with machine learning potentials is also accelerating the analysis of complex biosynthetic pathways.

Discovery of New Natural Analogues and Elucidation of Novel Biosynthetic Pathways

The this compound scaffold is a recurring motif in a diverse array of natural products, particularly those produced by microorganisms like fungi and bacteria. nih.govnih.gov The ongoing exploration of microbial biodiversity, coupled with advances in analytical techniques, is expected to lead to the discovery of new natural analogues with novel structures and biological activities.

A particularly exciting frontier is the use of genome mining to uncover the biosynthetic gene clusters (BGCs) responsible for producing these compounds. researchgate.netfrontiersin.orgnih.govnih.gov By sequencing the genomes of microorganisms and using bioinformatic tools to identify genes encoding biosynthetic enzymes, researchers can pinpoint the genetic blueprint for the synthesis of decalin-containing natural products. This approach has the potential to reveal entirely new biosynthetic pathways and enzymes with novel catalytic functions.

The biosynthesis of the decalin ring system often involves a key intramolecular Diels-Alder reaction, catalyzed by enzymes known as Diels-Alderases. nih.gov Recent research has focused on identifying and characterizing these enzymes, revealing how nature achieves remarkable control over the stereochemistry of the cyclization process. For example, the enzyme FinI has been identified as a pericyclase that can catalyze the formation of a cis-decalin structure. nih.gov Understanding the mechanisms of these enzymes will not only provide fundamental insights into biocatalysis but also inspire the development of new synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.